molecular formula C18H15Br2NO5 B4295576 6,8-dibromo-2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene

6,8-dibromo-2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene

Cat. No.: B4295576
M. Wt: 485.1 g/mol
InChI Key: ZMKLYBASIXPGGQ-UHFFFAOYSA-N
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Description

6,8-dibromo-2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, a nitro group at position 3, and a substituted phenyl group at position 2 of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene typically involves multiple steps:

    Bromination: The starting material, a chromene derivative, is brominated at positions 6 and 8 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Nitration: The brominated intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at position 3.

    Substitution: The final step involves the introduction of the ethoxy and methoxy groups on the phenyl ring. This can be achieved through a nucleophilic aromatic substitution reaction using appropriate ethoxy and methoxy reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4), or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium ethoxide (NaOEt), sodium methoxide (NaOMe), or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

6,8-dibromo-2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6,8-dibromo-2-phenyl-3-nitro-2H-chromene: Lacks the ethoxy and methoxy substituents on the phenyl ring.

    6,8-dibromo-2-(4-methoxyphenyl)-3-nitro-2H-chromene: Contains only a methoxy group on the phenyl ring.

    6,8-dibromo-2-(4-ethoxyphenyl)-3-nitro-2H-chromene: Contains only an ethoxy group on the phenyl ring.

Uniqueness

6,8-dibromo-2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. These substituents may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

6,8-dibromo-2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2NO5/c1-3-25-15-5-4-10(8-16(15)24-2)18-14(21(22)23)7-11-6-12(19)9-13(20)17(11)26-18/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKLYBASIXPGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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